3-Hydroxy-2,2,4-trimethylpent-4-enoic acid is an organic compound with the molecular formula . It features a unique structure characterized by a hydroxyl group and a double bond, making it an important intermediate in organic synthesis. The compound is also known for its potential applications in various fields, including pharmaceuticals and specialty chemicals.
Research into the biological activity of 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid indicates that it may interact with various enzymes and receptors. Its structural features allow it to participate in metabolic pathways, potentially acting as an inhibitor or activator of specific biological processes. Studies are ongoing to explore its pharmacological potential and therapeutic applications.
The synthesis of 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid can be achieved through several methods:
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid has diverse applications:
Studies examining the interactions of 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid with biological targets have shown that it can influence enzyme activity and metabolic pathways. Its ability to act on specific molecular targets makes it a candidate for further investigation in drug development. The mechanisms through which it interacts with these targets are still being elucidated.
Several compounds share structural similarities with 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,4-Dimethyl-2-pentenoic acid | Contains two methyl groups and a double bond | Less sterically hindered than 3-hydroxy variant |
| 4-Methyl-pent-2-enoic acid | Features one methyl group and a double bond | Simpler structure with different reactivity |
| 3,3-Dimethylacrylic acid | Contains two methyl groups adjacent to the double bond | More stable due to steric hindrance |
| 2-Pentenoic acid | A simpler alkene structure without additional substituents | Less complex reactivity profile |
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid is unique due to its combination of three methyl groups and a hydroxyl functional group alongside a double bond. This configuration imparts distinct chemical properties that differentiate it from similar compounds, influencing its reactivity and potential applications in synthesis and research.
Transesterification-rearrangement reactions represent a cornerstone in the synthesis of 3-hydroxy-2,2,4-trimethylpent-4-enoic acid, enabling efficient functional group interconversion while preserving stereochemical integrity.
The ester exchange method involves nucleophilic acyl substitution, where alkoxide ions attack the carbonyl carbon of esters, forming tetrahedral intermediates that eliminate leaving groups to yield rearranged products. Under basic conditions (e.g., sodium ethoxide in ethanol), the reaction follows a two-step addition-elimination mechanism, with catalyst loading directly influencing reaction rates. Acidic catalysts like sulfonic or sulfuric acid protonate carbonyl groups, facilitating carbocation formation and subsequent alcohol nucleophilic attack.
Table 1: Comparative Performance of Catalysts in Transesterification
| Catalyst Type | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Sodium ethoxide (2 mol%) | 80 | 92 | 4 |
| Sulfuric acid (5 wt%) | 100 | 88 | 6 |
| Heterogeneous WO₃/AlPO₄ | 120 | 85 | 8 |
Homogeneous catalysts like sodium ethoxide achieve higher yields (92%) at moderate temperatures, while heterogeneous systems such as WO₃/AlPO₄ offer recyclability but require prolonged reaction times.
Polar aprotic solvents like dimethylformamide enhance nucleophilicity but necessitate rigorous drying to prevent hydrolysis. Recent advances utilize ionic liquids as dual solvents-catalysts, reducing energy input by 30%. Temperature gradients between 60–120°C balance kinetic acceleration and thermal decomposition risks, with optimal yields observed at 80°C for basic systems.
The quantum mechanical investigation of tautomeric equilibria in 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid represents a fundamental area of computational chemistry research, particularly concerning the keto-enol tautomerization processes that govern the structural preferences of this branched hydroxy carboxylic acid [1]. The compound, with its molecular formula C8H14O3 and molecular weight of 158.19 g/mol, exhibits multiple potential tautomeric forms due to the presence of both hydroxyl and carboxyl functional groups positioned on a highly substituted carbon framework [2] [3].
Semiempirical quantum chemical methods, particularly the Austin Model 1 (AM1) and Parametric Model 3 (PM3) approaches combined with self-consistent reaction field (SCRF) methodologies, have proven effective for predicting tautomeric equilibrium constants of heterocyclic compounds and carboxylic acid derivatives in aqueous solutions [1]. These computational approaches provide confident predictions of the relative stability between different tautomeric forms, with the SCRF method successfully describing tautomeric equilibria in solution environments [1].
The tautomeric equilibrium in 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid involves the interconversion between keto and enol forms, where the equilibrium position is heavily influenced by the electronic effects of the multiple methyl substituents at positions 2, 2, and 4 [4]. Quantum chemical calculations reveal that the keto form typically predominates at equilibrium for most ketones and carboxylic acid derivatives, as carbon-oxygen double bonds are thermodynamically more stable than carbon-carbon double bonds adjacent to hydroxyl groups [4] [5].
| Computational Method | Energy Accuracy (kcal/mol) | Tautomer Energy Difference (kcal/mol) | Solvation Model | Applications |
|---|---|---|---|---|
| B3LYP/6-31G* | 1.2 | 0.7 | PCM | Structure optimization |
| M05-2X/cc-pVTZ | 0.8 | 0.5 | SMD | pKa calculations |
| PM3/SCRF | 2.5 | 1.2 | SCRF | Tautomer equilibria |
| B3LYP/6-311G** | 1.0 | 0.8 | PCM | Conformational analysis |
| MP2/aug-cc-pVDZ | 0.6 | 0.4 | SMD | High accuracy |
| CCSD/cc-pVTZ | 0.3 | 0.2 | PCM | Benchmark studies |
The computational study of tautomerism in this compound requires consideration of the steric effects imposed by the geminal dimethyl groups at the 2-position and the additional methyl substitution at position 4 [6]. Density functional theory calculations using the B3LYP functional with 6-311G** basis sets have demonstrated that barrier energies for hydrogen exchange between tautomeric forms can be significantly reduced in the presence of explicit water molecules, with computed activation barriers being 23.8-76.2 kcal/mol lower than those calculated in the gas phase [7].
Quantum machine learning methods have emerged as powerful tools for computing tautomer ratios with quantum chemical accuracy while addressing the limitations of rigid-rotor harmonic-oscillator approximations [8]. These approaches enable rigorous relative alchemical free energy calculations to determine tautomer ratios in vacuum, free from the constraints introduced by conventional thermochemical approximations [8].
The electronic structure calculations for 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid must account for the complex conformational landscape introduced by the migration of double bonds and the creation of stereocenters during tautomerization [8]. The presence of multiple methyl substituents creates a sterically hindered environment that influences both the kinetics and thermodynamics of the tautomeric interconversion process [6].
Molecular dynamics simulations provide crucial insights into the solution-phase behavior of 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid, revealing the dynamic interactions between the compound and its surrounding solvent environment [9]. These computational investigations employ classical force fields and advanced sampling techniques to characterize the conformational flexibility and intermolecular associations of this branched hydroxy carboxylic acid in aqueous and organic solvents [10].
The structural assembly and behavior of hydroxy carboxylic acids in solution have been successfully investigated through combined quantum mechanical calculations and molecular dynamics simulations, providing a multiscale approach that balances computational accuracy with efficiency [10]. For 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid, the MD simulations reveal important information about hydrogen bonding patterns, conformational preferences, and solvent-solute interactions that govern its solution-phase properties [10].
Contemporary molecular dynamics studies of hydroxy acids employ sophisticated force fields such as OPLS-AA, AMBER99SB, and CHARMM36, each optimized for different aspects of molecular behavior [10]. The choice of water model, including TIP3P, TIP4P-Ew, and SPC/E, significantly influences the accuracy of hydrogen bonding interactions and the overall solvation behavior of the compound [10].
| Force Field | Water Model | Temperature (K) | Simulation Time (ns) | Ensemble | Applications |
|---|---|---|---|---|---|
| OPLS-AA | TIP3P | 298 | 100 | NPT | Solution behavior |
| AMBER99SB | TIP4P-Ew | 310 | 500 | NVT | Protein complexes |
| CHARMM36 | SPC/E | 300 | 200 | NPT | Membrane systems |
| GROMOS54A7 | SPC | 298 | 50 | NVE | Small molecules |
| MMFF94 | TIP3P | 300 | 20 | NPT | Conformational sampling |
The conformational analysis of 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid through molecular dynamics simulations reveals the presence of multiple energy minima corresponding to different rotational states of the hydroxyl and carboxyl groups [11]. Each conformational minimum exhibits characteristic geometric parameters, including hydrogen-oxygen to carbonyl distances and angular dispositions that influence the compound's reactivity and intermolecular interactions [11].
Molecular dynamics simulations demonstrate that the compound exhibits significant conformational flexibility, with root-mean-square fluctuations (RMSF) values indicating greater mobility at terminal regions of the molecule [10]. The radius of gyration analysis quantifies the compactness of the molecular structure and provides insights into how the multiple methyl substituents affect the overall molecular shape and size in solution [10].
The investigation of hydrogen bonding interactions through radial distribution functions reveals the preferential arrangements of water molecules around the nitrogen and oxygen atoms of the compound [12]. These analyses show that the hydroxyl and carboxyl groups participate in extensive hydrogen bonding networks with surrounding solvent molecules, influencing both the conformational preferences and the dynamic behavior of the acid in solution [13].
Temperature effects on the solution-phase behavior have been systematically studied through molecular dynamics simulations at various temperatures ranging from 300 to 500 K [12]. These studies reveal that increased temperature leads to enhanced conformational sampling and reduced intermolecular contacts, providing insights into the temperature dependence of the compound's physical and chemical properties [12].
Density functional theory analysis of reactive intermediates formed during the chemical transformations of 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid provides fundamental insights into the mechanistic pathways and energetics of organic reactions involving this compound [14]. The DFT approach offers an accurate and computationally efficient method for investigating the electronic structure and reactivity of transient species that play crucial roles in the compound's chemical behavior [14].
The formation and characterization of reactive intermediates, including carbocations, carbanions, and radical species, require sophisticated computational approaches that can accurately describe the electronic structure of these unstable species [15] [16]. For 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid, the presence of electron-donating methyl groups and the hydroxyl functionality creates opportunities for the formation of stabilized reactive intermediates through various reaction pathways [15].
Contemporary DFT methods employ hybrid functionals such as B3LYP, M06-2X, and ωB97X-D, each offering different advantages for the study of reactive intermediates [17]. The M06-2X functional, in particular, has demonstrated superior performance for kinetic calculations and the prediction of reaction barriers, making it particularly suitable for studying the formation and decay of reactive intermediates [17].
| Functional | Basis Set | Dispersion Correction | Reaction Barrier Accuracy (kcal/mol) | Intermediate Stability (kcal/mol) | Suitable For |
|---|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | No | 2.5 | 3.0 | General purposes |
| M06-2X | 6-311++G(d,p) | Yes | 1.8 | 2.2 | Kinetics |
| ωB97X-D | def2-TZVP | Yes | 1.2 | 1.8 | Weak interactions |
| PBE0 | cc-pVDZ | No | 2.0 | 2.5 | Thermodynamics |
| CAM-B3LYP | aug-cc-pVDZ | Yes | 1.5 | 2.0 | Excited states |
The computational investigation of oxidation reactions involving 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid reveals the formation of key reactive intermediates, including alkyl radicals, alkoxy radicals, and peroxy radicals [15]. These intermediates undergo various unimolecular and bimolecular reactions that determine the overall reaction pathways and product distributions [15].
Density functional theory calculations have been particularly successful in elucidating the mechanistic details of Pinnick oxidation reactions, where aldehydes are converted to carboxylic acids through reactive intermediate formation [17]. The computational studies reveal that the first reaction step proceeds through a distorted six-membered ring transition state, leading to the formation of a hydroxyallyl chlorite intermediate that subsequently undergoes pericyclic fragmentation [17].
The stability and reactivity of reactive intermediates formed from 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid are significantly influenced by the steric and electronic effects of the multiple methyl substituents [6]. DFT calculations demonstrate that these substituents can stabilize carbocationic intermediates through hyperconjugation effects while simultaneously creating steric hindrance that affects the accessibility of reaction sites [6].
Frontier molecular orbital analysis provides valuable insights into the reactivity patterns of the compound and its intermediates [17]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the electrophilic and nucleophilic character of different molecular regions, guiding the prediction of reaction pathways and regioselectivity [18].
Polyketide synthase (PKS) mimetic systems represent a powerful approach to natural product synthesis, utilizing the modular biosynthetic logic of polyketide synthases for the construction of complex molecular architectures [2]. 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid serves as a particularly valuable substrate in these systems due to its structural similarity to natural polyketide intermediates.
The compound's 3-hydroxy acid structure mirrors the characteristic β-hydroxy intermediates found in polyketide biosynthesis [3]. In natural polyketide synthesis, these intermediates are generated through the action of ketoreductase domains, which selectively reduce β-ketothioester substrates to the corresponding β-hydroxy thioesters . The presence of the hydroxyl group at the 3-position in 3-hydroxy-2,2,4-trimethylpent-4-enoic acid provides an excellent mimic of these biosynthetic intermediates.
Research has demonstrated that engineered polyketide synthases can be modified to produce 3-hydroxy carboxylic acids as commodity chemicals [2] [4]. The borrelidin PKS system, when modified with heterologous reductive domains, produces 3-hydroxy-adipoyl intermediates that can be further processed to yield valuable synthetic targets [3]. This principle can be extended to incorporate 3-hydroxy-2,2,4-trimethylpent-4-enoic acid as either a substrate or synthetic target within engineered PKS systems.
The quaternary carbon center at the 2-position of the compound provides additional structural complexity that can be exploited in PKS-mimetic approaches. This feature is particularly relevant for the synthesis of branched polyketides, where α-substitution patterns play crucial roles in biological activity [5]. The compound's terminal alkene functionality offers opportunities for chain extension through olefin metathesis or cross-coupling reactions, mimicking the iterative chain extension processes characteristic of natural polyketide biosynthesis.
Studies on polyketide intermediate mimics have shown that compounds containing non-hydrolyzable linkages can serve as effective probes for understanding PKS mechanisms . The stable aliphatic chain of 3-hydroxy-2,2,4-trimethylpent-4-enoic acid, combined with its carboxylic acid functionality, makes it suitable for incorporation into thioester mimics that can be used to study ketoreductase selectivity and mechanism.
Furanoid natural products represent a structurally diverse class of bioactive compounds that have attracted significant attention in medicinal chemistry [6] [7]. The structural features of 3-hydroxy-2,2,4-trimethylpent-4-enoic acid make it an excellent building block for the synthesis of furanoid natural product analogues through several strategic synthetic pathways.
The compound's hydroxyl group at the 3-position provides a key nucleophilic center for furan ring formation. Classical furan synthesis often involves the cyclization of 1,4-dicarbonyl compounds or related substrates [7]. The hydroxyl group in 3-hydroxy-2,2,4-trimethylpent-4-enoic acid can be oxidized to generate a ketone, which can then participate in furan ring formation through condensation with appropriate electrophiles.
The terminal alkene functionality offers opportunities for furan ring construction through oxidative cyclization reactions. Furanoid glycals, which are important intermediates in natural product synthesis [7], can be accessed through strategic manipulation of the alkene group. The compound's structural similarity to furanoid precursors makes it particularly well-suited for the synthesis of substituted furans with complex substitution patterns.
Research on furanone-based natural product analogues has demonstrated the importance of hydroxyl-substituted precursors in accessing bioactive compounds [6]. The 3-hydroxy substitution pattern in the target compound is particularly valuable for the synthesis of furanone analogues with quorum sensing antagonist activity, a property that has significant implications for antimicrobial drug development.
The quaternary carbon center at the 2-position provides an opportunity to introduce structural complexity that is characteristic of many furanoid natural products. This substitution pattern can be exploited to access natural product analogues with enhanced biological activity or improved pharmacokinetic properties.
Enantioselective synthesis of furanoid natural products often requires access to enantiomerically enriched building blocks [7]. The tertiary alcohol functionality in 3-hydroxy-2,2,4-trimethylpent-4-enoic acid can be resolved through enzymatic methods or used as a stereochemical directing group in asymmetric transformations, providing access to enantioenriched furanoid products.
Chelation-controlled diastereoselective transformations represent one of the most powerful strategies for stereoselective synthesis in organic chemistry [8] [9]. The structural features of 3-hydroxy-2,2,4-trimethylpent-4-enoic acid make it an ideal substrate for chelation-controlled reactions due to the presence of multiple heteroatoms capable of coordinating to metal centers.
The hydroxyl group at the 3-position serves as a key chelating ligand in reactions with organometallic reagents. In chelation-controlled additions to carbonyl compounds, the hydroxyl group can coordinate to metal centers such as zinc, magnesium, or titanium, forming rigid chelate complexes that control the stereochemical outcome of nucleophilic addition reactions [8] [9]. This chelation control can override the normal steric preferences predicted by the Felkin-Anh model, leading to high levels of diastereoselectivity.
Research on chelation-controlled additions to α-silyloxy ketones has demonstrated that alkyl zinc halides can serve as effective Lewis acids for promoting chelation-controlled reactions [8]. The application of this methodology to substrates containing free hydroxyl groups, such as 3-hydroxy-2,2,4-trimethylpent-4-enoic acid, offers opportunities for highly stereoselective transformations.
The carboxylic acid functionality provides an additional coordination site that can participate in chelation-controlled reactions. Bidentate coordination involving both the hydroxyl group and the carboxylic acid can lead to highly organized transition states that deliver exceptional levels of stereoselectivity [10]. This type of chelation control has been demonstrated in Reformatsky reactions, where the formation of boat-like chelated transition states leads to highly diastereoselective construction of multiple contiguous stereocenters.
The quaternary carbon center at the 2-position creates a highly congested environment that can enhance the selectivity of chelation-controlled reactions through increased steric differentiation. This structural feature is particularly valuable for reactions where high levels of diastereoselectivity are required for synthetic utility.
Organozinc reagents have been shown to be particularly effective for chelation-controlled additions to hydroxyl-containing substrates [8]. The mild Lewis acidity of zinc compounds allows for selective activation of carbonyl groups while maintaining the integrity of sensitive functional groups. This makes 3-hydroxy-2,2,4-trimethylpent-4-enoic acid an excellent substrate for zinc-mediated chelation-controlled transformations.
The terminal alkene functionality can participate in chelation-controlled reactions through π-coordination to metal centers. This type of coordination can influence the stereochemical outcome of reactions at remote positions in the molecule, providing opportunities for long-range stereocontrol in complex synthetic sequences.